molecular formula C11H21NO B12288202 (3-Oxaspiro[5.5]undecan-9-yl)methanamine

(3-Oxaspiro[5.5]undecan-9-yl)methanamine

Katalognummer: B12288202
Molekulargewicht: 183.29 g/mol
InChI-Schlüssel: ZSZXDJXZSZNBGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Oxaspiro[5.5]undecan-9-yl)methanamine: is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system fused to an amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxaspiro[5.5]undecan-9-yl)methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the spirocyclic ring. The amine group can then be introduced through reductive amination or other suitable reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Oxaspiro[5.5]undecan-9-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (3-Oxaspiro[5.5]undecan-9-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity .

Biology: Its amine group allows it to interact with various biological molecules, making it useful for probing biochemical processes .

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its structure could be modified to develop new drugs with specific biological activities .

Industry: Industrially, the compound can be used in the development of new materials, such as polymers and resins, due to its unique structural properties. It may also find applications in the production of specialty chemicals .

Wirkmechanismus

The mechanism by which (3-Oxaspiro[5.5]undecan-9-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (3-Oxaspiro[5.5]undecan-9-yl)methanamine is unique due to its specific combination of an oxaspiro ring system and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C11H21NO

Molekulargewicht

183.29 g/mol

IUPAC-Name

3-oxaspiro[5.5]undecan-9-ylmethanamine

InChI

InChI=1S/C11H21NO/c12-9-10-1-3-11(4-2-10)5-7-13-8-6-11/h10H,1-9,12H2

InChI-Schlüssel

ZSZXDJXZSZNBGE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1CN)CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.